molecular formula C15H16F6N2O3S B15009508 4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro-2-[[2,2,2-trifluoro-1-[(1-oxopropyl)amino]-1-(trifluoromethyl)ethyl]amino]-, methyl ester

4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro-2-[[2,2,2-trifluoro-1-[(1-oxopropyl)amino]-1-(trifluoromethyl)ethyl]amino]-, methyl ester

Cat. No.: B15009508
M. Wt: 418.4 g/mol
InChI Key: KFSBSKDBWVRQCU-UHFFFAOYSA-N
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Description

METHYL 2-[(1,1,1,3,3,3-HEXAFLUORO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hexafluoropropanamido group, a cyclopentathiophene ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(1,1,1,3,3,3-HEXAFLUORO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the hexafluoropropanamido precursor. This precursor is then reacted with a cyclopentathiophene derivative under specific conditions to form the desired compound. Common reagents used in these reactions include diethyl zinc, vanadium-alkylidene complexes, and dichlorine heptoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(1,1,1,3,3,3-HEXAFLUORO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or dichlorine heptoxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the amino or carboxylate groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include diethyl zinc, vanadium-alkylidene complexes, and dichlorine heptoxide . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

METHYL 2-[(1,1,1,3,3,3-HEXAFLUORO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of METHYL 2-[(1,1,1,3,3,3-HEXAFLUORO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The hexafluoropropanamido group and cyclopentathiophene ring contribute to its binding affinity and reactivity with target molecules. These interactions can modulate various biological processes and pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(1,1,1,3,3,3-HEXAFLUORO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a hexafluoropropanamido group, a cyclopentathiophene ring, and a carboxylate ester group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H16F6N2O3S

Molecular Weight

418.4 g/mol

IUPAC Name

methyl 2-[[1,1,1,3,3,3-hexafluoro-2-(propanoylamino)propan-2-yl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C15H16F6N2O3S/c1-3-9(24)22-13(14(16,17)18,15(19,20)21)23-11-10(12(25)26-2)7-5-4-6-8(7)27-11/h23H,3-6H2,1-2H3,(H,22,24)

InChI Key

KFSBSKDBWVRQCU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCC2)C(=O)OC

Origin of Product

United States

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